An In-depth Technical Guide to 3,5-Difluoro-4-(methyl)thiophenol
An In-depth Technical Guide to 3,5-Difluoro-4-(methyl)thiophenol
CAS Number: 1447123-13-8
This technical guide provides a comprehensive overview of 3,5-Difluoro-4-(methyl)thiophenol, a specialized chemical compound of interest to researchers, scientists, and professionals in drug development. Due to the limited publicly available data for this specific molecule, this guide also includes information on closely related compounds and general experimental protocols that can be adapted for its synthesis and study.
Chemical and Physical Properties
While specific experimental data for 3,5-Difluoro-4-(methyl)thiophenol is not widely published, the following table summarizes its known properties. For context, properties of the related compound, 4-(Methylthio)phenol, are also provided.
| Property | 3,5-Difluoro-4-(methyl)thiophenol | 4-(Methylthio)phenol |
| CAS Number | 1447123-13-8[1] | 1073-72-9[2][3] |
| Molecular Formula | C₇H₆F₂OS | C₇H₈OS[2][3] |
| Molecular Weight | 176.19 g/mol | 140.20 g/mol [2] |
| IUPAC Name | 3,5-difluoro-4-(methylthio)phenol | 4-(methylsulfanyl)phenol[2] |
| Physical Form | Solid | White or off-white crystalline powder[4] |
| Purity | 97% | Not specified |
| Melting Point | Not available | 84-86 °C |
| Boiling Point | Not available | 153-156 °C at 20 mmHg |
| Solubility | Not available | Soluble in water (9.59 g/L)[4] |
| InChI Key | GDXZYGDCEFCNIM-UHFFFAOYSA-N | QASBCTGZKABPKX-UHFFFAOYSA-N[2][3] |
Synthesis and Experimental Protocols
Conceptual Synthetic Pathway
A plausible synthetic route could start from 3,5-difluorophenol, which is commercially available. The introduction of the methylthio group at the 4-position would be the key step.
A conceptual synthetic pathway for 3,5-Difluoro-4-(methyl)thiophenol.
General Experimental Protocol: Synthesis of Aryl Methyl Thioethers
This protocol describes a general method for the synthesis of aryl methyl thioethers from aryl halides and can be adapted. A transition-metal-free approach using potassium xanthate (ROCS₂K) as a thiol surrogate has been reported.
Materials:
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Aryl halide (e.g., a halogenated derivative of 3,5-difluorophenol)
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Potassium ethyl xanthate (EtOCS₂K)
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Dimethyl sulfoxide (DMSO)
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Iodine (I₂) (if starting from a non-activated aryl halide)
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Dimethylformamide (DMF) (alternative solvent)
Procedure:
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In a sealed tube, combine the aryl halide (0.5 mmol), potassium ethyl xanthate (1.0 mmol), and DMSO (1.0 mL).
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If the aryl halide is not sufficiently reactive, an additive like iodine (1.5 mmol) may be required, and a solvent like DMF (3.0 mL) might be preferable.
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Heat the reaction mixture at a temperature ranging from 100°C to 150°C.
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Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Perform an aqueous workup to remove the solvent and inorganic salts.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired aryl methyl thioether.
Workflow for Synthesis and Purification
General workflow for the synthesis and purification of aryl methyl thioethers.
Potential Applications in Drug Development
While there is no specific information on the biological activity or signaling pathway modulation by 3,5-Difluoro-4-(methyl)thiophenol, the structural motifs present in this molecule are of interest in medicinal chemistry.
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Fluorine Substitution: The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine can improve metabolic stability, increase binding affinity, and modulate the acidity of nearby functional groups.
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Thiophenol Moiety: Thiophenols and thioethers are present in various biologically active compounds. They can participate in important biological interactions and serve as scaffolds for further chemical modification. Thiophene derivatives have been reported to possess a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties[5].
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Potential as an Antimicrobial Agent: The combination of a fluorinated aromatic ring and a thiol-related group suggests potential for antimicrobial applications. For instance, the para-fluoro-thiol reaction has been used to conjugate various thiols to peptides to enhance their antimicrobial potency[6].
Given these characteristics, 3,5-Difluoro-4-(methyl)thiophenol could be a valuable building block or lead compound in the development of new therapeutic agents.
Safety and Handling
General Hazards of Related Compounds:
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Phenols: Can be toxic if swallowed, in contact with skin, or if inhaled. They can cause severe skin burns and eye damage[7].
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Thiophenols: Often have a strong, unpleasant odor. They can be flammable and may cause skin and eye irritation.
Recommended Handling Procedures:
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Work in a fume hood to avoid inhalation of any potential vapors or dust.
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Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.
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Avoid contact with skin and eyes.
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In case of contact, immediately flush the affected area with plenty of water.
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Spectroscopic Data
No specific spectroscopic data (NMR, IR, Mass Spectrometry) for 3,5-Difluoro-4-(methyl)thiophenol has been found in the public domain. Researchers synthesizing this compound would need to perform these analyses for structural confirmation. For reference, the NIST WebBook contains spectral data for the related compound 4-(Methylthio)phenol[3].
This guide provides a summary of the currently available information on 3,5-Difluoro-4-(methyl)thiophenol. As this is a specialized compound, further research will be necessary to fully elucidate its properties and potential applications. The provided general protocols and data on related compounds offer a starting point for researchers and scientists in their investigations.
References
- 1. 3,5-Difluoro-4-(methythio)phenol | 1447123-13-8 [chemicalbook.com]
- 2. 4-(Methylthio)phenol | C7H8OS | CID 14086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenol, 4-(methylthio)- [webbook.nist.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Accessing the Thiol Toolbox: Synthesis and Structure-Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
